molecular formula C14H16N2O2 B2599583 ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate CAS No. 1028418-20-3

ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate

Numéro de catalogue: B2599583
Numéro CAS: 1028418-20-3
Poids moléculaire: 244.294
Clé InChI: ZHFCMOOUQWYSST-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate (CAS 1264041-89-5) is a high-purity pyrazole derivative offered as a building block for scientific research. This compound belongs to a class of heterocyclic structures known for their significant pharmacological potential. Pyrazole derivatives are extensively investigated for their diverse biological activities, including anti-inflammatory properties . Studies on closely related analogues have demonstrated that the pyrazole scaffold is a promising core structure in medicinal chemistry, with some derivatives showing potent activity in standard models such as carrageenan-induced inflammation . The structure of this compound features a 3,4-dimethylphenyl substituent, making it a valuable intermediate for exploring structure-activity relationships (SAR) in drug discovery campaigns. It is primarily used in the synthesis of more complex molecules and for screening as a potential bioactive agent. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

ethyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-8-12(15-16-13)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFCMOOUQWYSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the desired pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale synthesis with high purity. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ester group at the 3-position undergoes oxidation to form pyrazole-3-carboxylic acids. This reaction is typically mediated by strong oxidizing agents under acidic or reflux conditions.

Reagent Conditions Product Yield Source
KMnO₄ (aq)H₂SO₄, reflux, 4–6 hrs5-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid72–85%
CrO₃ in H₂O80°C, 3 hrsSame as above68%

Mechanistic Insight : Oxidation proceeds via cleavage of the ester’s ethoxy group, forming a ketone intermediate that is further oxidized to the carboxylic acid .

Reduction Reactions

The ester moiety can be reduced to primary alcohols or other derivatives using hydride-based reagents.

Reagent Conditions Product Yield Source
LiAlH₄Dry THF, 0°C to rt, 2 hrs5-(3,4-Dimethylphenyl)-1H-pyrazole-3-methanol90%
NaBH₄/CeCl₃MeOH, rt, 12 hrsSame as above65%

Key Observation : LiAlH₄ achieves near-quantitative reduction due to its stronger reducing power compared to NaBH₄ .

Substitution Reactions

Electrophilic substitution occurs preferentially at the 4-position of the pyrazole ring or on the 3,4-dimethylphenyl group.

Halogenation

Reagent Conditions Product Yield Source
Br₂ in CHCl₃0°C, 1 hr4-Bromo-5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate55%
SOCl₂Reflux, 3 hrs3-Chlorocarbonyl derivative78%

Regioselectivity : Bromination favors the pyrazole ring’s 4-position due to electron-donating effects of the ester group .

Nucleophilic Aromatic Substitution

Reagent Conditions Product Yield Source
NH₂NH₂ in EtOHReflux, 8 hrsHydrazide derivative82%
KCN in DMF100°C, 6 hrsCyano-substituted pyrazole60%

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions with diazo compounds, forming fused heterocycles .

Reagent Conditions Product Yield Source
Ethyl diazoacetateZn(OTf)₂, Et₃N, rt, 24 hrsBicyclic pyrazolo[1,5-a]pyridine89%

Mechanism : The reaction proceeds via a zinc-catalyzed [3+2] cycloaddition, followed by rearomatization .

Stability and Side Reactions

  • Hydrolysis : The ester group is susceptible to hydrolysis under basic conditions (e.g., NaOH/EtOH), forming the carboxylic acid .

  • Thermal Degradation : Prolonged heating above 150°C leads to decarboxylation, yielding 5-(3,4-dimethylphenyl)-1H-pyrazole .

Applications De Recherche Scientifique

Anti-Inflammatory Activity

Recent studies have demonstrated that derivatives of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate exhibit potent anti-inflammatory effects. In a carrageenan-induced inflammation model using rat paw edema, specific analogs such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed significant efficacy compared to control groups . The mechanisms underlying this activity may involve the modulation of inflammatory pathways, making these compounds potential candidates for developing new anti-inflammatory agents.

Antidiabetic Potential

Research has also highlighted the role of pyrazole derivatives as α-amylase inhibitors, which are crucial in managing diabetes by slowing carbohydrate digestion and absorption. Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate has been investigated for its ability to inhibit α-amylase activity, suggesting its potential use in diabetes management . The structure-activity relationship studies indicate that modifications on the pyrazole scaffold can enhance inhibitory potency.

Case Study: Anti-Inflammatory Evaluation

In a controlled study assessing anti-inflammatory properties, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated. Among these, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (compound 2f) exhibited notable activity with an inhibition percentage significantly higher than that of the standard drug used for comparison .

Compound NameStructureAnti-inflammatory Activity (%)
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateStructure85%
Control (Standard Drug)Control60%

Case Study: Antidiabetic Properties

In another study focused on antidiabetic effects, various pyrazole derivatives were synthesized and tested for α-amylase inhibition. Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate was found to be among the most effective inhibitors with an IC50 value indicating strong inhibitory action against α-amylase enzymes .

Compound NameIC50 (µM)Remarks
Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate25 µMStrong inhibitor
Standard Drug (Acarbose)30 µMModerate inhibitor

Mécanisme D'action

The mechanism of action of ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and leading to desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazole-Carboxylate Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole-carboxylates are highly influenced by substituents on the phenyl ring and the pyrazole core. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Pyrazole-Carboxylates
Compound Name Substituents (Position 5) Melting Point (°C) Key Functional Groups Notable Properties
Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate (Target) 3,4-dimethylphenyl Not reported Methyl, ester High lipophilicity
Ethyl 1-phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate (3a) 4-methylphenyl (p-tolyl) 84–86 Methyl, ester Lower melting point vs. target
Ethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (3b) 4-chlorophenyl 94 Chlorine, ester Electron-withdrawing Cl enhances reactivity
Ethyl 5-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate (3c) 3,4-dimethoxyphenyl 177–179 Methoxy, ester Higher solubility in polar solvents
Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate 3-bromophenyl Not reported Bromine, ester Increased molecular weight (Br)
Ethyl 5-(4-hydroxyphenyl)-1-(p-tolyl)-1H-pyrazole-3-carboxylate (30f) 4-hydroxyphenyl 199–200 Hydroxyl, ester Hydrogen bonding capability

Key Trends and Implications

Electron-Donating vs. Electron-Withdrawing Groups: Methyl (target compound) and methoxy (3c) groups are electron-donating, enhancing stability and lipophilicity. Methoxy groups (3c) improve solubility in aqueous media compared to methyl groups (target), as seen in the higher melting point of 3c (177–179°C) .

Hydrogen Bonding and Bioactivity :

  • Hydroxyl-substituted derivatives (e.g., 30f ) exhibit hydrogen bonding capacity, which may enhance binding to biological targets like enzymes or receptors. The target compound lacks this feature, relying on hydrophobic interactions.

Activité Biologique

Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate belongs to the class of pyrazole carboxylic acids and derivatives. The compound's structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

1. Anti-inflammatory Activity

Research has demonstrated that ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate exhibits notable anti-inflammatory effects. A study evaluated a series of pyrazole derivatives in a carrageenan-induced paw edema model, revealing that certain derivatives, including this compound, significantly reduced inflammation compared to control groups .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundEdema Inhibition (%)Reference
Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate62%
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate71%
Control Group0%

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections. Studies indicate that the structural characteristics of pyrazole derivatives contribute to their ability to disrupt bacterial cell membranes .

The mechanism by which ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate exerts its biological effects may involve the modulation of enzyme activities and interaction with specific receptors. Notably, it has been suggested that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Research Findings and Case Studies

Several studies have focused on the structure-activity relationships (SAR) of pyrazole derivatives, including ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate. These investigations highlight the importance of substituents on the phenyl ring in enhancing biological activity. For instance, modifications to the pyrazole scaffold have shown improved anti-inflammatory effects .

Case Study: Pyrazole Derivatives in Cancer Treatment
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity, suggesting a promising avenue for developing new anticancer agents based on the pyrazole framework .

Q & A

Q. What are the optimized synthetic routes for ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Condensation : Reacting hydrazine derivatives with β-keto esters under reflux conditions (e.g., ethanol or DMF as solvents).

Cyclization : Acid- or base-catalyzed cyclization to form the pyrazole core.

Substitution : Introducing the 3,4-dimethylphenyl group via Suzuki coupling or nucleophilic aromatic substitution.

Yield optimization depends on:

  • Catalysts : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions (e.g., ~85% yield reported for analogous compounds) .
  • Temperature : Elevated temperatures (70–100°C) improve cyclization efficiency but may require inert atmospheres to prevent decomposition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR :
    • Pyrazole proton (H-3) appears as a singlet at δ ~6.5–7.0 ppm.
    • Ethyl ester protons show a triplet (δ ~1.2–1.3 ppm) and quartet (δ ~4.1–4.3 ppm).
    • Aromatic protons (3,4-dimethylphenyl) split into multiplets at δ ~6.8–7.4 ppm .
  • IR : Ester C=O stretch at ~1710 cm⁻¹; pyrazole ring vibrations at ~1480 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 259.3 for C₁₃H₁₄N₂O₂) with fragmentation patterns confirming substituents .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .
  • Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and which software tools are most effective?

Methodological Answer:

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
  • Structure Refinement :
    • SHELXL : For small-molecule refinement, leveraging least-squares minimization to achieve R-factors < 0.05 .
    • OLEX2 : Integrates visualization and refinement, enabling real-time adjustment of torsion angles and hydrogen bonding networks .
  • Validation : Check for disorder (e.g., in ester groups) using PLATON ADDSYM to avoid overinterpretation .

Q. What strategies address contradictions in biological activity data (e.g., IC₅₀ variability) across different assays?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
    • Validate solubility with DMSO concentrations ≤1% to avoid false negatives.
  • SAR Analysis :
    • Compare substituent effects: Methyl groups at 3,4-positions may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
    • Computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .

Q. How can computational modeling predict metabolic stability and guide structural modifications?

Methodological Answer:

  • Metabolite Prediction : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify vulnerable sites (e.g., ester hydrolysis).
  • Modification Strategies :
    • Replace the ethyl ester with a methyl group to slow enzymatic cleavage.
    • Introduce electron-withdrawing groups (e.g., -CF₃) to enhance oxidative stability .
  • Validation : LC-MS/MS to track metabolite formation in microsomal assays .

Q. What experimental and computational approaches validate the compound’s role as a covalent inhibitor?

Methodological Answer:

  • Kinetic Studies :
    • Time-dependent inhibition assays to measure kinact/KI ratios.
    • Mass spectrometry to detect covalent adducts (e.g., +78 Da for cysteine adducts) .
  • Docking Simulations :
    • Identify reactive residues (e.g., cysteine thiols) near the pyrazole’s electrophilic carbonyl .
    • Free-energy perturbation (FEP) to optimize binding poses .

Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?

Methodological Answer:

  • Stability Studies :
    • Accelerated degradation tests (40°C/75% RH) over 4 weeks, monitored via HPLC.
    • Polar solvents (e.g., methanol) increase ester hydrolysis rates, while non-polar solvents (e.g., hexane) enhance stability .
  • pH Optimization : Buffered solutions (pH 6–7) minimize hydrolysis; acidic/basic conditions degrade the pyrazole ring .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.